molecular formula C13H11FN4 B14185242 6-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 922736-50-3

6-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B14185242
CAS No.: 922736-50-3
M. Wt: 242.25 g/mol
InChI Key: JOYQSANHJHUJCS-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry

Preparation Methods

The synthesis of 6-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazolopyrimidine structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit ATP synthase in mycobacteria, thereby exerting its antimicrobial effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

6-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

922736-50-3

Molecular Formula

C13H11FN4

Molecular Weight

242.25 g/mol

IUPAC Name

6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C13H11FN4/c1-8-12(9-2-4-10(14)5-3-9)13(15)18-11(17-8)6-7-16-18/h2-7H,15H2,1H3

InChI Key

JOYQSANHJHUJCS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=NN2C(=C1C3=CC=C(C=C3)F)N

Origin of Product

United States

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